3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione

説明

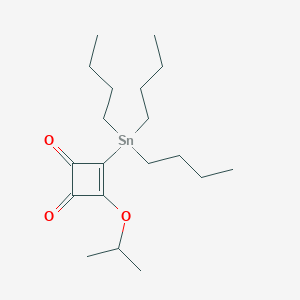

“3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione” is a chemical compound with the CAS Number: 129034-70-4 . It has a molecular weight of 429.19 and its molecular formula is C19H34O3Sn .

Molecular Structure Analysis

The molecular structure of “3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione” consists of 19 carbon atoms, 34 hydrogen atoms, 3 oxygen atoms, and 1 tin atom . The InChI Key for this compound is AMVLEBHYELFWJT .

Physical And Chemical Properties Analysis

“3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione” is a liquid at room temperature . It is sparingly soluble in water .

科学的研究の応用

Synthesis of Complex Molecules

Research indicates that tributylstannylated compounds are instrumental in synthesizing complex molecules, such as cyclobutanediols, via palladium catalysis under microwave irradiation conditions. This method provides high yields of bis(alkylidene)cyclobutanediol derivatives, showcasing the potential of such compounds in constructing cyclobutane ring systems with significant implications for further molecular elaborations (Bour & Suffert, 2006).

Development of Chiral Molecules

Chiral 2-tributylstannyl-1,3-oxazolidines derived from protected β-amino alcohols have been synthesized, highlighting the role of tributylstannylated compounds in producing chiral molecules. This development is critical in the synthesis of pharmaceuticals and agrochemicals, where enantiomeric purity can influence biological activity and safety (Cintrat et al., 2004).

DNA-DNA Cross-Linking

Studies on 1,2,3,4-diepoxybutane, a compound with functionality similar to that of cyclobutenediones, show its ability to form DNA-DNA cross-links, which is crucial for understanding the mutagenic and cytotoxic effects of certain chemicals. This research provides insights into the stereochemical influences on the formation of DNA lesions and their biological implications, suggesting potential research avenues for compounds like 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione in studying DNA interactions (Park et al., 2005).

Antiviral Evaluation

The synthesis and evaluation of 3'-carbon-substituted pyrimidine nucleosides for antiviral activity demonstrate another area where tributylstannylated compounds could be of interest. Although the specific analogues studied did not show significant activity against common viruses, this research underscores the potential of such compounds in drug development and the search for new antiviral agents (Kumamoto et al., 2006).

Synthesis of Heterocyclic Compounds

The preparation of trifluoromethylated heterocyclic compounds using tributylstannyl reagents highlights the versatility of these compounds in synthesizing heterocycles with potential applications in pharmaceuticals, agrochemicals, and materials science. This research shows the efficiency of tributylstannylated compounds in regio- and stereoselective syntheses, offering pathways to novel functional materials (Hanamoto et al., 2004).

Safety And Hazards

This compound is classified as dangerous according to the GHS classification system . It has hazard statements H301, H312, H315, H319, H332, H335, H410 , which indicate that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long lasting effects .

特性

IUPAC Name |

3-propan-2-yloxy-4-tributylstannylcyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVLEBHYELFWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371526 | |

| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione | |

CAS RN |

129034-70-4 | |

| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)